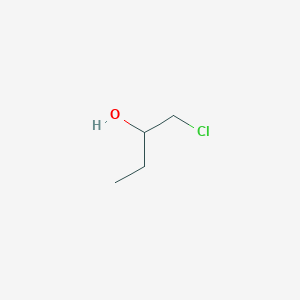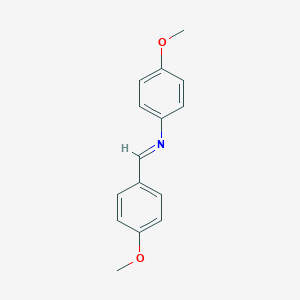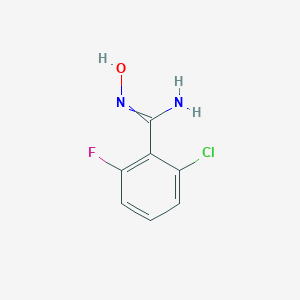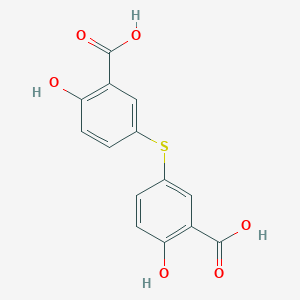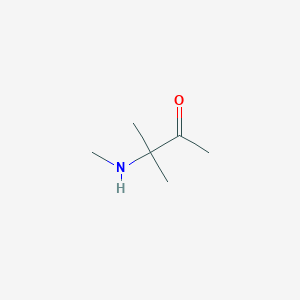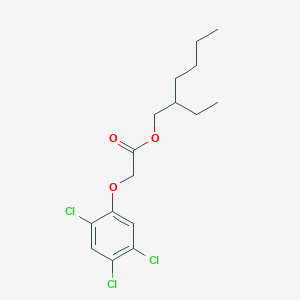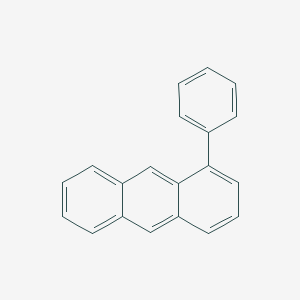
1-Phenylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylanthracene is an organic compound with the chemical formula C20H14. It is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research as a fluorescent probe for various applications. This compound has attracted significant attention due to its unique structural and optical properties, making it a valuable tool for studying numerous biological and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Phenylanthracene is based on its unique fluorescent properties. When excited by light, this compound emits a bright blue fluorescence, making it a valuable tool for studying various biological and chemical processes. The fluorescence properties of 1-Phenylanthracene are highly sensitive to changes in its environment, such as pH, temperature, and the presence of other molecules.
Effets Biochimiques Et Physiologiques
1-Phenylanthracene has no known biochemical or physiological effects on living organisms. It is primarily used as a research tool for studying various biological and chemical processes and does not have any therapeutic or medicinal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Phenylanthracene in lab experiments is its high sensitivity and selectivity for detecting various molecules and environmental conditions. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective research tool. However, one of the main limitations of using 1-Phenylanthracene is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are numerous future directions for the use of 1-Phenylanthracene in scientific research. One potential application is in the development of new fluorescent probes for biomedical imaging and diagnostics. Another potential direction is in the development of new chemical sensors for environmental monitoring and industrial applications. Additionally, further research is needed to fully understand the fluorescence properties and mechanisms of action of 1-Phenylanthracene, which could lead to the development of new and improved research tools.
Méthodes De Synthèse
The synthesis of 1-Phenylanthracene can be achieved through various methods, including the Friedel-Crafts reaction, cross-coupling reactions, and the Suzuki-Miyaura reaction. The most common method used for the synthesis of 1-Phenylanthracene is the Friedel-Crafts reaction, which involves the reaction of anthracene with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Applications De Recherche Scientifique
1-Phenylanthracene has been widely used in scientific research as a fluorescent probe for various applications, including biological imaging, environmental monitoring, and chemical sensing. It is commonly used as a model compound for studying the fluorescence properties of 1-Phenylanthracenes and their interactions with other molecules.
Propriétés
Numéro CAS |
1714-09-6 |
|---|---|
Nom du produit |
1-Phenylanthracene |
Formule moléculaire |
C20H14 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
1-phenylanthracene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)19-12-6-11-18-13-16-9-4-5-10-17(16)14-20(18)19/h1-14H |
Clé InChI |
BRSRUYVJULRMRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=CC4=CC=CC=C4C=C32 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=CC4=CC=CC=C4C=C32 |
Synonymes |
1-Phenylanthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



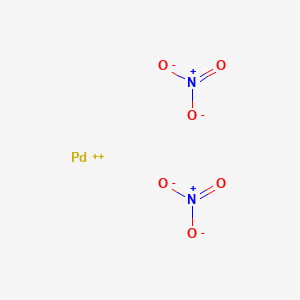
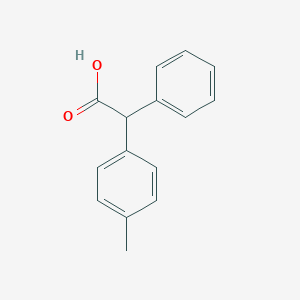
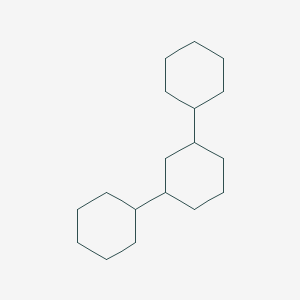
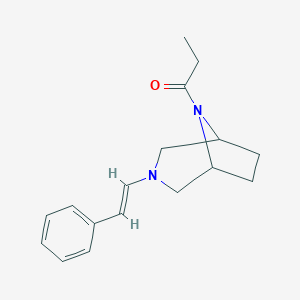
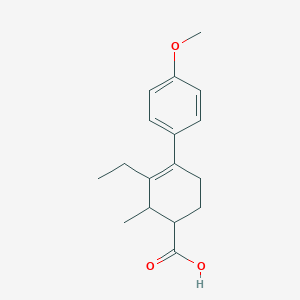
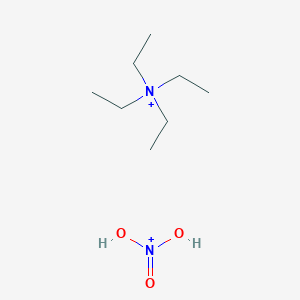
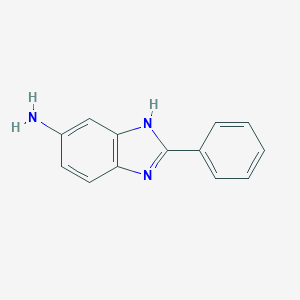
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
